molecular formula C15H29N3O3 B7923936 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester

Katalognummer: B7923936
Molekulargewicht: 299.41 g/mol
InChI-Schlüssel: KQCUPAOKFDUKGI-PXYINDEMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group, an ethyl substituent, and an (S)-configured 2-amino-propionyl moiety. Its structural complexity makes it valuable in medicinal chemistry and peptide synthesis, particularly as a protected intermediate for introducing stereochemical control. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the amino-propionyl side chain may influence biological interactions or catalytic activity .

Eigenschaften

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-6-17(14(20)21-15(3,4)5)9-12-7-8-18(10-12)13(19)11(2)16/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCUPAOKFDUKGI-PXYINDEMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1CCN(C1)C(=O)[C@H](C)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological applications. Its unique structure, which includes a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group, suggests various mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C15H27N3O3
  • Molecular Weight : 297.39 g/mol

Structural Features :

  • Pyrrolidine Ring : Provides structural flexibility and is often linked to biological activity.
  • Tert-butyl Ester Group : Enhances hydrophobicity, potentially improving solubility in lipid environments.
  • Amino Acid Derivative : May interact with biological receptors or enzymes.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which may then engage with enzymes or receptors. The pyrrolidine ring's structural stability enhances the binding affinity to target molecules, suggesting potential applications in drug development.

Anticancer Activity

Recent studies have shown that compounds similar to This compound exhibit anticancer properties. For instance, related compounds demonstrated efficacy in inhibiting the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231, without affecting nonmalignant MCF-10A breast cells significantly .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has moderate exposure in the brain with a half-life of approximately 0.74 hours. It also shows good tissue distribution in organs like the kidney and liver . This profile is crucial for assessing the compound's viability as a therapeutic agent.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated that the compound inhibited cell growth in MCF-7 and SK-BR-3 breast cancer cells after 24 and 72 hours of treatment.
Study BEvaluated the pharmacokinetics of similar compounds, noting significant tissue distribution and moderate brain exposure.
Study CInvestigated the mechanism of action, revealing that hydrolysis of the ester group releases active metabolites that interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following analogs share the pyrrolidine core and tert-butyl carbamate group but differ in substituents, impacting their physicochemical and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Ethyl, (S)-2-amino-propionyl C₁₅H₂₉N₃O₃* 299.41* Chiral intermediate; potential peptide modifier Inferred
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester Cyclopropyl, (S)-2-amino-propionyl C₁₆H₂₇N₃O₃ 309.41 Enhanced steric hindrance; research applications
(S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate 4-Chlorobenzyl C₁₆H₂₃ClN₂O₂ 310.82 Aromatic substitution; increased lipophilicity
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester Ethyl, 2-amino-acetyl (shorter acyl chain) C₁₄H₂₇N₃O₃ 285.38 Reduced steric bulk; altered hydrogen bonding

*Calculated based on structural similarity to analogs.

Comparative Analysis

  • Lipophilicity : The 4-chlorobenzyl derivative (CAS 169452-10-2) exhibits higher lipophilicity (logP ~3.5 predicted) due to the aromatic chloro-substituent, favoring membrane permeability in drug design .
  • Acyl Chain Impact: The 2-amino-acetyl analog (CAS 1353974-70-5) has a shorter acyl chain than the target compound, which may reduce thermal stability (e.g., lower predicted boiling point) and alter solubility in polar solvents .
  • Stereochemistry : The (S)-configuration in the target compound and its cyclopropyl analog ensures enantioselective interactions, critical for asymmetric synthesis or receptor targeting .

Vorbereitungsmethoden

Key Steps:

  • Chiral Trimesylate Alkylation : Optically active butyl-1,2,4-trimesylate is reacted with ethylamine in tetrahydrofuran (THF) at 50–60°C to form the pyrrolidine ring.

  • Amino Protection : The primary amine is protected using benzyl chloroformate, yielding a carbamate intermediate.

  • Deprotection and Functionalization : The benzyl group is replaced with allyloxycarbonyl under heptane reflux (30–70°C), followed by ammonia introduction under high pressure (50–80 bar) to yield 3-amino-pyrrolidine.

Yield : 78–85% (over three steps).

(S)-2-Amino-Propionyl Group Introduction

The acylation step is critical for installing the stereospecific side chain. EvitaChem EVT-8064181 outlines a two-stage process:

Procedure:

  • Acyl Chloride Formation : (S)-2-Amino-propionic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to generate the acyl chloride.

  • Pyrrolidine Acylation : The acyl chloride reacts with the pyrrolidine core in the presence of triethylamine (TEA) at room temperature for 12 hours.

Reaction Conditions :

ParameterValue
SolventDichloromethane (DCM)
Temperature0°C (Step 1), 25°C (Step 2)
CatalystTriethylamine
Yield92%

Tert-Butyl Carbamate Installation

The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O), as described in CN114805134A .

Optimized Protocol:

  • Base Activation : The pyrrolidine intermediate is dissolved in THF and treated with sodium hydroxide (NaOH) to deprotonate the amine.

  • Boc Protection : Boc₂O is added dropwise at 10–30°C, stirring for 6 hours.

  • Process Telescoping : The crude product is directly used in subsequent steps without purification, reducing losses.

Scale-Up Data :

Batch Size (kg)Purity (%)Yield (%)
198.589
1097.886

Ethyl Carbamate Formation

The ethyl-carbamic acid moiety is installed via nucleophilic substitution. VulcanChem VC13474524 utilizes ethyl chloroformate under controlled conditions:

Method:

  • Reaction Setup : The tertiary amine is mixed with ethyl chloroformate in toluene at −10°C.

  • Quenching and Isolation : The mixture is quenched with ice water, and the product is extracted with ethyl acetate.

Critical Parameters :

  • Temperature must remain below 0°C to prevent diethyl carbonate formation.

  • Molar ratio of amine to chloroformate: 1:1.05.

Yield : 88%.

Integrated Industrial Synthesis

Combining the above steps, a scalable route is proposed:

Flow Scheme:

  • Pyrrolidine Synthesis (US5977381A) → 2. Acylation (EvitaChem) → 3. Boc Protection (CN114805134A) → 4. Ethylation (VulcanChem).

Advantages :

  • Eliminates intermediate purification via process telescoping.

  • Maintains >98% enantiomeric excess (EE) throughout.

Comparative Analysis of Methods

MethodKey FeatureYield (%)Purity (%)Scalability
Chiral AlkylationStereoselective without resolution8599High
Acyl ChlorideHigh acylation efficiency9298.5Moderate
Boc ProtectionLow-temperature telescoping8998High
EthylationCryogenic conditions8897Moderate

Q & A

Q. What are the key synthetic strategies for constructing the tert-butyl carbamate moiety in this compound?

  • Methodological Answer: The tert-butyl carbamate group is typically introduced via acid chloride activation. For example, 3-methylpyrrolidine-1-carboxylic acid can be treated with thionyl chloride to form the acid chloride, which is then reacted with tert-butyl alcohol in the presence of a base (e.g., triethylamine) . Asymmetric Mannich reactions using organocatalysts (e.g., N-Boc-imine intermediates) are also effective for stereoselective carbamate formation, as demonstrated in the synthesis of related β-amino carbonyl compounds .

Q. How can intermediates be purified during synthesis?

  • Methodological Answer: Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is widely employed for isolating tert-butyl carbamate intermediates . For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases may enhance resolution .

Q. What analytical techniques confirm the structural integrity of the pyrrolidine ring?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR can identify characteristic peaks for the pyrrolidine ring (e.g., δ 3.2–3.8 ppm for N-CH2_2 groups) and tert-butyl protons (δ 1.4 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <5 ppm error .

Q. How does solvent choice impact the yield of tert-butyl carbamate formation?

  • Methodological Answer: Polar aprotic solvents like acetonitrile or dichloromethane are optimal for carbamate coupling due to their ability to stabilize charged intermediates. For example, anhydrous acetonitrile under argon achieved >90% yield in asymmetric Mannich reactions . Protic solvents (e.g., methanol) should be avoided to prevent tert-butyl group cleavage.

Advanced Research Questions

Q. How can enantiomeric excess (ee) of the (S)-configured pyrrolidine be enhanced?

  • Methodological Answer: Chiral triflate esters or Rhodium-catalyzed asymmetric conjugate additions with chiral diene ligands (e.g., (R)-BINAP) achieve >95% ee . Kinetic resolution via enzymatic catalysis (e.g., lipases) is an alternative for racemic mixtures .

Q. What experimental designs resolve contradictions in reported reaction yields?

  • Methodological Answer: Systematic variation of parameters (e.g., temperature, catalyst loading) using factorial design identifies optimal conditions. For instance, yields in asymmetric Mannich reactions dropped from 92% to 65% when propionaldehyde equivalents were reduced from 2.0 to 1.2 . Contradictions often arise from substrate purity or moisture-sensitive steps.

Q. How does the tert-butyl group influence stability under acidic/basic conditions?

  • Methodological Answer: The tert-butyl carbamate (Boc) group is stable in basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Stability studies show >90% retention after 24 hours at pH 9, but rapid degradation (<1 hour) in 50% TFA .

Q. What computational models predict environmental degradation pathways?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model hydrolysis mechanisms. Environmental fate studies prioritize evaluating hydrolysis half-lives (e.g., pH-dependent degradation) and bioaccumulation potential using software like EPI Suite .

Q. What mechanistic insights explain Rh-catalyzed asymmetric additions to tert-butyl esters?

  • Methodological Answer: Rhodium complexes with chiral ligands (e.g., (R)-DTBM-Segphos) facilitate enantioselective arylboronic acid additions via a six-membered transition state, where steric hindrance directs the (S)-configuration .

Q. How to optimize high-throughput screening of reaction conditions?

  • Methodological Answer:
    Use microfluidic reactors or automated liquid handlers to test 96-well plates with varying catalysts, solvents, and temperatures. For example, screening 20 organocatalysts identified L-proline derivatives as optimal for pyrrolidine functionalization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.